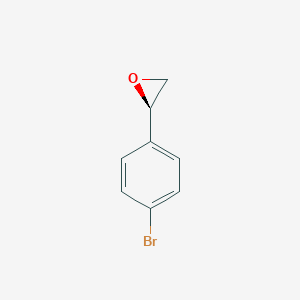

(S)-4-Bromostyrene oxide

Vue d'ensemble

Description

(S)-4-Bromostyrene oxide is a chiral epoxide compound characterized by the presence of a bromine atom attached to the para position of the styrene oxide ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromostyrene oxide typically involves the epoxidation of (S)-4-bromostyrene. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selectivity and yield of the desired epoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts and advanced purification techniques are employed to achieve high purity and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The bromine atom in (S)-4-Bromostyrene oxide can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Reagents and Conditions: Sodium azide or potassium thiolate in polar aprotic solvents can be used to facilitate nucleophilic substitution.

Products: Substituted styrene derivatives are formed as a result of this reaction.

Ring-Opening Reactions

The epoxide ring in this compound can be opened by nucleophiles, leading to the formation of various functionalized compounds.

Reagents and Conditions: Acidic or basic conditions, often employing catalysts such as Lewis acids or bases, can be used to promote ring-opening reactions.

Products: The reaction leads to the creation of diols or other functionalized compounds.

Oxidation and Reduction

This compound can undergo oxidation to form corresponding diols or reduction to form alkenes.

Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Products: The reaction results in the formation of diols or alkenes.

Enzymatic Reactions

This compound is an intermediate in styrene degradation and is involved in several enzymatic reactions. Key enzymes include:

- Styrene Monooxygenase (SMO): Catalyzes the epoxidation of styrene to form styrene oxide.

- Styrene Oxide Isomerase (SOI): Converts styrene oxide into phenylacetaldehyde .

- Phenylacetaldehyde Dehydrogenase (PAD): Further metabolizes phenylacetaldehyde into phenylacetic acid.

These enzymes are found in bacteria like Rhodococcus and Pseudomonas, which use styrene and its derivatives as carbon sources. The side-chain oxygenation pathway, involving SMO, SOI, and PAD, appears to be specific for styrene degradation . SMO uses molecular oxygen to oxidize the vinyl side-chain to an epoxide, and the resulting styrene oxide undergoes isomerization to phenylacetaldehyde by SOI .

Other Reactions

- Photocatalytic bromonitroalkylation: Styrenes, including bromostyrenes, can undergo photocatalytic intermolecular bromonitroalkylation .

- Reaction with Cysteamine: The reaction of 4-bromostyrene oxide with cysteamine yields a mixture of 2-(2-aminoethylthio)-2-(4-bromophenyl)ethanol and 2-(2-aminoethylthio)-1-(4-bromophenyl)ethanol .

- [2 + 2]-like cycloaddition reaction: 4-Bromostyrene can selectively adsorb on the Si(111)-(7 × 7) surface through a [2 + 2]-like cycloaddition reaction between the vinyl double bond and the adjacent adatom–rest atom pair, forming a 4-bromoethylbenzene-like binding configuration .

- (S)-4-fluorostyrene oxide and (S)-3-bromostyrene oxide: Useful for synthesizing several potential bioactive compounds .

Applications De Recherche Scientifique

Synthetic Chemistry

(S)-4-Bromostyrene oxide is utilized in several synthetic pathways:

- Asymmetric Synthesis : It serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The chirality of this compound allows for the production of enantiomerically pure compounds, which are crucial in drug development.

- Epoxidation Reactions : The compound can be used as a substrate for enzymatic epoxidation processes, leading to the formation of other valuable epoxides. For instance, studies have shown that using specific bacterial strains can yield high enantiomeric excesses of (S)-styrene oxide derivatives from racemic mixtures .

- Heck Reaction : this compound is involved in the Heck reaction, where it participates in cross-coupling reactions to form biaryl compounds. This reaction is essential for synthesizing complex organic molecules .

Biocatalysis

Biocatalytic applications of this compound have gained attention due to their environmental benefits and efficiency:

- Enzymatic Hydrolysis : Research has demonstrated that this compound can be hydrolyzed by specific epoxide hydrolases from bacteria, yielding (S)-phenyl-1,2-ethanediol with high enantiomeric purity. This process showcases the potential for using microbial enzymes in producing fine chemicals .

- Whole-Cell Biocatalysts : Strains such as Gordonia sp. have been identified as effective biocatalysts for the selective hydrolysis of styrene oxides, including this compound. These bacteria can convert the epoxide into valuable alcohols with high enantioselectivity .

Material Science

This compound also finds applications in material science:

- Polymer Chemistry : It is used in the synthesis of polystyrene derivatives and other polymers. The incorporation of bromine into polystyrene can enhance its thermal stability and mechanical properties. Studies have investigated the photodegradation kinetics of poly(4-bromostyrene), revealing insights into its stability under UV radiation .

- Self-Assembled Monolayers : The compound has been explored for its role in forming self-assembled monolayers (SAMs) on surfaces, which are important for various applications in nanotechnology and surface engineering .

Case Studies

Here are some documented case studies that illustrate the applications of this compound:

Mécanisme D'action

The mechanism of action of (S)-4-Bromostyrene oxide involves its interaction with nucleophiles, leading to the opening of the epoxide ring and the formation of new chemical bonds. The bromine atom can also participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparaison Avec Des Composés Similaires

Styrene Oxide: Lacks the bromine atom, leading to different reactivity and applications.

4-Bromostyrene: Lacks the epoxide ring, resulting in different chemical behavior.

Other Chiral Epoxides: Compounds like (S)-2-phenyl-1,2-epoxypropane share similar structural features but differ in their substituents and reactivity.

Activité Biologique

(S)-4-Bromostyrene oxide is a compound of significant interest in the field of biochemistry and environmental microbiology due to its role as an intermediate in the degradation of styrene. This article explores its biological activity, including enzymatic reactions, microbial degradation pathways, and potential applications in biotechnology.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromine atom attached to a styrene oxide structure. Its unique configuration allows it to participate in various biochemical reactions, particularly in microbial metabolism.

Enzymatic Reactions Involving this compound

The biological activity of this compound primarily involves its conversion through enzymatic pathways. Key enzymes include:

- Styrene Monooxygenase (SMO) : Catalyzes the epoxidation of styrene to form styrene oxide.

- Styrene Oxide Isomerase (SOI) : Converts styrene oxide into phenylacetaldehyde.

- Phenylacetaldehyde Dehydrogenase (PAD) : Further metabolizes phenylacetaldehyde into phenylacetic acid, which enters the tricarboxylic acid cycle for energy production.

These enzymes are often found in bacteria such as Rhodococcus and Pseudomonas, which utilize styrene and its derivatives as carbon sources under aerobic conditions .

Microbial Degradation Pathways

Microbial degradation of this compound has been extensively studied. A notable pathway involves the following steps:

- Epoxidation : Styrene is converted to this compound via SMO.

- Isomerization : SOI converts this compound to phenylacetaldehyde.

- Dehydrogenation : PAD transforms phenylacetaldehyde to phenylacetic acid.

This pathway not only illustrates the compound's role in microbial metabolism but also highlights its potential for biotechnological applications, such as bioremediation and synthesis of valuable chemicals .

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Study on Pseudomonas putida : This research showed that styrene oxide and its derivatives, including this compound, were effective in inducing enzyme activities related to styrene degradation. The study highlighted that this compound was one of the most potent inducers for SOI and PAD activities .

- Rhodococcus opacus : In another study, Rhodococcus opacus was shown to effectively metabolize this compound through the aforementioned enzymatic pathway, demonstrating its utility as a biocatalyst for environmental applications .

Potential Applications

The biological activity of this compound opens avenues for various applications:

- Bioremediation : Its degradation by microorganisms can be harnessed to clean up environments contaminated with styrene and related compounds.

- Biotechnological Synthesis : The enzymes involved in its metabolism can be utilized for producing chiral intermediates in pharmaceuticals, showcasing the compound's potential in green chemistry .

Propriétés

IUPAC Name |

(2S)-2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-68-1, 148684-05-3 | |

| Record name | (2R)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.